N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
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Description
N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.44. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Pharmacological Evaluation
A study by Shukla et al. (2012) focused on the design, synthesis, and pharmacological evaluation of BPTES analogs, which are allosteric inhibitors of kidney-type glutaminase (GLS), to identify more potent GLS inhibitors with improved drug-like properties. One of the analogs showed similar potency and better solubility compared to BPTES, demonstrating its potential in attenuating the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).
Vibrational Spectroscopic Analysis
Research by Mary et al. (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide using Raman and Fourier transform infrared spectroscopy. The study provided insights into the geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers of the compound, contributing to a deeper understanding of its stereo-electronic interactions and stability (Mary et al., 2022).
Structural-Activity Relationships
Stec et al. (2011) investigated the structure-activity relationships of PI3K/mTOR dual inhibitors, including a compound with a similar structure to N-(3-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide. The study aimed to improve metabolic stability and reduce deacetylation, contributing to the development of more stable and potent inhibitors (Stec et al., 2011).
Patent Analysis for Therapeutic Applications
Habernickel (2002) provided an overview of the therapeutic applications of pyridazino(4,5-b)indole-1-acetamide compounds, including their activity in various areas such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic treatments. This reflects the broad therapeutic potential of compounds related to N-(3-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide (Habernickel, 2002).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13(25)21-15-3-2-4-16(11-15)22-18(26)12-27-19-6-5-17(23-24-19)14-7-9-20-10-8-14/h2-11H,12H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJULEJRTJBDQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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